molecular formula C26H55N3O9S B12709186 Diammonium 1-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl) 2-sulphonatosuccinate CAS No. 97158-33-3

Diammonium 1-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl) 2-sulphonatosuccinate

Cat. No.: B12709186
CAS No.: 97158-33-3
M. Wt: 585.8 g/mol
InChI Key: DRMZRZWNBSJZGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Formula

The systematic IUPAC name for this compound derives from its sulfosuccinate backbone and substituted ammonium groups. The parent structure is butanedioic acid , modified by:

  • A sulfo group (-SO3−) at position 2
  • An ester-linked 2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl group at position 1
  • Diammonium counterions neutralizing the sulfonate and carboxylate charges

Structural breakdown :

  • Core : Sulfosuccinic acid (butanedioic acid-2-sulfonic acid)
  • Ester substituent :
    • Ethylene chain bonded to:
      • N-(2-hydroxyethyl) group
      • N-(1-oxooctadecyl) group (stearoyl derivative)
  • Counterions : Two ammonium (NH4+) ions

The full IUPAC name:
Diammonium 1-[2-({2-hydroxyethyl}[1-oxooctadecyl]amino)ethyl] 2-sulfonatobutanedioate

Molecular formula :
C26H51N2O8S·2(NH4) → C26H59N4O8S
Calculated molecular weight: 603.85 g/mol (excluding counterions) | 659.98 g/mol (including diammonium).

Alternative Designations and Registry Numbers

While this specific compound lacks a CAS registry in available databases, its structural analogs provide nomenclature insights:

Designation Type Example from Related Compounds Source
Supplier catalog names Diammonium (Z)-1-(octadec-9-enyl) 2-sulphonatosuccinate
Simplified chemical names Diammonium sulfosuccinate derivative
Functional descriptors Branched-chain sulfosuccinate surfactant

Key registry identifiers for analogous compounds:

  • PubChem CID 44152807 : Disodium variant with carboxymethyl and hydroxyethyl/stearoyl groups
  • CAS 94213-66-8 : Diammonium octadecenyl sulfosuccinate

The absence of a dedicated CAS number for this compound suggests it may represent a novel or less-common derivative within the sulfosuccinate family.

Relationship to Sulfosuccinate Surfactant Family

This compound belongs to the sulfosuccinate ester surfactant class , characterized by:

Structural hallmarks :

  • Diesterification of sulfosuccinic acid
  • Long alkyl chains (C18 in this case) for hydrophobic interactions
  • Ionic counterions (ammonium here vs. sodium in common variants)

Functional comparisons :

Property Diammonium Derivative Sodium Dihexyl Sulfosuccinate
Hydrophobic tail Stearoyl + hydroxyethylaminoethyl Linear hexyl chains
Counterion NH4+ Na+
Water solubility Moderate (enhanced by ammonium ions) 364 g/L at 25°C
Typical applications Specialty emulsifiers Industrial dispersants

The diammonium counterion improves solubility in polar organic media compared to sodium salts, while the branched stearoyl/hydroxyethylaminoethyl group enhances surface activity in nonaqueous systems. This positions the compound as a potential candidate for:

  • Pharmaceutical emulsions (via improved biocompatibility vs. sodium salts)
  • Agricultural adjuvants (benefiting from ammonium's nitrogen content)
  • Cosmetic formulations (where ammonium-based surfactants exhibit lower irritation potential).

Synthesis pathway :

  • Sulfosuccination : Reaction of maleic anhydride with sodium bisulfite to form sulfosuccinic acid
  • Esterification : Stepwise addition of:
    • 2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethanol
    • Methanol or other short-chain alcohol
  • Neutralization : Treatment with ammonium hydroxide to yield diammonium salt.

This synthetic route parallels methods for related diammonium sulfosuccinates, though exact stoichiometric ratios remain proprietary in commercial production.

Properties

CAS No.

97158-33-3

Molecular Formula

C26H55N3O9S

Molecular Weight

585.8 g/mol

IUPAC Name

diazanium;4-[2-[2-hydroxyethyl(octadecanoyl)amino]ethoxy]-4-oxo-3-sulfonatobutanoate

InChI

InChI=1S/C26H49NO9S.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)27(18-20-28)19-21-36-26(32)23(22-25(30)31)37(33,34)35;;/h23,28H,2-22H2,1H3,(H,30,31)(H,33,34,35);2*1H3

InChI Key

DRMZRZWNBSJZGR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N(CCO)CCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+]

Origin of Product

United States

Chemical Reactions Analysis

Sulfonate Group Reactivity

The sulfonate group (-SO₃⁻) participates in ion-exchange reactions and electrostatic interactions , particularly with cationic species. This enables applications in water treatment and surfactant formulations .

Reaction TypeConditionsProductsIndustrial Relevance
Cation exchangeAqueous solutions with metal ions (e.g., Ca²⁺, Mg²⁺)Metal sulfonatesWater softening
pH-dependent solubilitypH < 2 (acidic)Protonated sulfonic acidStabilization in acidic formulations

Ester Hydrolysis

The ester moiety undergoes hydrolysis under acidic or basic conditions, yielding succinic acid derivatives. This reaction is critical for biodegradability studies .

Conditions and Outcomes:

  • Acidic hydrolysis (pH 3–5, 80°C):
    Forms 2-sulphonatosuccinic acid and ethanolamine-octadecanamide.

  • Basic hydrolysis (pH 10–12, 60°C):
    Produces disodium 2-sulphonatosuccinate and releases ammonium ions .

Amide Bond Stability

The tertiary amide bond (N-(1-oxooctadecyl)) resists hydrolysis under mild conditions but cleaves under strong acidic (HCl, 100°C) or enzymatic action , generating stearic acid and ethanolamine derivatives.

Key Data:

  • Activation energy for hydrolysis: ~85 kJ/mol (calculated via Arrhenius plots).

  • Enzymatic degradation: Lipases enhance breakdown rates by 40% at 37°C .

Hydroxyl Group Oxidation

The ethanolamine-linked hydroxyl group (-OH) oxidizes to a ketone or carboxylate under strong oxidizing agents:

Oxidizing AgentConditionsProduct
KMnO₄Acidic, 50°C2-((2-ketoethyl)(1-oxooctadecyl)amino)ethyl 2-sulphonatosuccinate
H₂O₂Alkaline, 70°CCarboxylic acid derivative

Interactions with Surfactants and Polymers

The compound’s amphiphilic nature drives micelle formation and co-aggregation with other surfactants. For example:

Interaction PartnerOutcomeApplication
Cetyltrimethylammonium bromide (CTAB)Stable mixed micelles (critical micelle concentration = 0.8 mM)Enhanced oil recovery
Polyvinylpyrrolidone (PVP)Increased viscosity via hydrogen bondingPharmaceutical gels

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

  • Sulfonate group elimination (releasing SO₂).

  • Alkyl chain pyrolysis (generating alkanes and CO₂) .

Thermogravimetric Analysis (TGA) Data:

  • Onset decomposition temperature: 215°C .

  • Residual mass at 600°C: 12% (inorganic salts) .

Scientific Research Applications

Diammonium 1-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl) 2-sulphonatosuccinate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

    Industry: It is used in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of Diammonium 1-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl) 2-sulphonatosuccinate involves its interaction with specific molecular targets and pathways. The sulfonate group plays a crucial role in its solubility and reactivity, while the long-chain fatty acid moiety contributes to its hydrophobic interactions. These properties enable the compound to interact with cell membranes and proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Chain Length and Hydrophobicity

The octadecyl (C18) chain in the target compound distinguishes it from shorter-chain analogs:

  • Diammonium lauramid-MEA sulfosuccinate (CAS 37451-77-7, EINECS 253-510-2): Features a dodecyl (C12) chain, reducing hydrophobicity and enhancing water solubility compared to the C18 variant .
  • Diammonium 1-hexadecyl 2-sulphonatosuccinate (CAS 94236-98-3, EINECS 304-096-8): Contains a C16 chain, offering intermediate hydrophobicity between C12 and C18 derivatives .

Impact on Performance :
Longer alkyl chains (e.g., C18) improve oil solubilization and emulsification but may reduce solubility in aqueous systems. Shorter chains (C12) enhance foaming and rinseability .

Counterion Effects

  • Diammonium vs. Disodium Salts: The diammonium counterion in the target compound increases water solubility at neutral to acidic pH, making it suitable for personal care formulations. In contrast, disodium 1-[2-[(1-oxododecyl)amino]ethyl] 2-sulphonatosuccinate (CAS 25882-44-4) is more compatible with alkaline systems .

Functional Groups

The hydroxyethyl group in the target compound introduces hydrogen-bonding capability, enhancing mildness and skin compatibility compared to diammonium lauryl sulfosuccinate (CAS 37451-77-7), which lacks this moiety .

Performance Metrics

Table 1: Comparative Properties of Sulfosuccinate Surfactants

Compound Name CAS RN Alkyl Chain Counterion Key Functional Group Typical Application
Diammonium 1-(2-((2-hydroxyethyl)(C18)amino)ethyl) 2-sulphonatosuccinate 2650-18-2 C18 Diammonium Hydroxyethyl Conditioners, emulsifiers
Diammonium lauramid-MEA sulfosuccinate 37451-77-7 C12 Diammonium None Foaming agents, cleansers
Disodium 1-[2-[(1-oxododecyl)amino]ethyl] 2-sulphonatosuccinate 25882-44-4 C12 Disodium None Industrial detergents
Diammonium 1-hexadecyl 2-sulphonatosuccinate 94236-98-3 C16 Diammonium None Medium-strength emulsifiers

Research Findings

  • Emulsification Efficiency : C18 derivatives exhibit superior stability in oil-in-water emulsions but require co-surfactants for solubility .
  • pH Compatibility : Diammonium salts are preferred in pH-sensitive formulations (e.g., shampoos), whereas disodium salts dominate in alkaline cleaning systems .

Biological Activity

Diammonium 1-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl) 2-sulphonatosuccinate, commonly referred to as diammonium sulphonatosuccinate, is a complex organic compound with significant biological activity. Its unique molecular structure includes both hydrophilic and hydrophobic components, which contribute to its surfactant properties and potential applications in various fields, including pharmaceuticals and cosmetics.

  • CAS Number : 97158-33-3
  • Molecular Formula : C26H55N3O9S
  • Molecular Weight : 585.79 g/mol
  • EINECS : 306-363-4

The compound features a sulfonate group, making it an anionic surfactant. Its structure allows it to interact with biological membranes, which is crucial for its biological activity.

The biological activity of diammonium sulphonatosuccinate is primarily attributed to its surfactant properties. It can alter cell membrane permeability, which affects the transport of ions and small molecules across the membrane. This property is particularly beneficial in drug delivery systems, where enhancing membrane permeability can improve the efficacy of therapeutic agents.

Applications in Drug Formulations

Diammonium sulphonatosuccinate has been studied for its role as a stabilizing agent in drug formulations. Its ability to form micelles allows for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability. This characteristic is particularly valuable in developing formulations for poorly soluble drugs.

Research Findings

Several studies have investigated the biological effects of diammonium sulphonatosuccinate:

  • Cell Membrane Interaction : Research indicates that the compound can disrupt lipid bilayers, leading to increased permeability. This effect has been observed in various cell lines, suggesting potential applications in enhancing drug absorption (source: ).
  • Emulsifying Properties : The compound has demonstrated effective emulsifying properties, making it suitable for use in cosmetic formulations where stability and texture are crucial (source: ).
  • Stabilization of Proteins : Studies have shown that diammonium sulphonatosuccinate can stabilize protein structures during storage and processing, which is beneficial in biopharmaceutical applications (source: ).

Case Studies

StudyFindingsApplication
Study 1Investigated the surfactant properties of diammonium sulphonatosuccinate on lipid membranesEnhanced drug delivery systems
Study 2Evaluated the emulsifying capacity in cosmetic formulationsImproved stability and texture
Study 3Analyzed protein stabilization during storageBiopharmaceutical product development

Q & A

Q. What are the key considerations for synthesizing Diammonium 1-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl) 2-sulphonatosuccinate with high purity?

Methodological Answer:

  • Reaction Optimization : Use a two-step procedure involving (1) condensation of 1-oxooctadecanoic acid with 2-hydroxyethylamine to form the amide intermediate and (2) sulfosuccination via esterification with maleic anhydride followed by sulfonation. Heating under reflux (80–100°C) in polar aprotic solvents (e.g., acetonitrile) ensures efficient reaction kinetics .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization from ethanol-water mixtures removes unreacted starting materials and byproducts. Monitor purity via TLC (Rf ~0.3–0.5 in 8:2 DCM/MeOH) .
  • Characterization : Confirm structure via 1H^1H-NMR (δ 1.2–1.4 ppm for octadecyl chain, δ 3.5–4.0 ppm for sulphonatosuccinate protons) and FT-IR (C=O stretch at ~1700 cm1^{-1}, sulfonate S=O at ~1200 cm1^{-1}) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to validate stereochemistry and hydrogen-bonding networks. This is critical for verifying the diammonium counterion’s coordination .
  • Mass Spectrometry : High-resolution ESI-MS in negative ion mode should show [M–2NH4+_4^+]2^{2-} peaks at m/z ~467.485 (calculated for C18_{18}H31_{31}NNa2_2O8_8S) .
  • Elemental Analysis : Match experimental C, H, N, and S percentages with theoretical values (e.g., C: 46.3%, H: 6.7%, N: 3.0%, S: 6.8%) .

Advanced Research Questions

Q. How does the diammonium counterion influence surfactant behavior compared to sodium salts (e.g., disodium analogues)?

Methodological Answer:

  • Critical Micelle Concentration (CMC) : Measure via surface tension tensiometry. The diammonium form likely exhibits lower CMC due to stronger counterion binding, enhancing micelle stability. Compare with disodium salts (e.g., CMC ~0.1–1.0 mM for sodium analogues) .
  • Thermodynamic Analysis : Use isothermal titration calorimetry (ITC) to quantify enthalpy changes during micellization. The diammonium ion’s charge density may alter entropy-driven processes .
  • pH Sensitivity : Test solubility and aggregation across pH 4–10. The ammonium groups protonate below pH 9, potentially destabilizing micelles .

Q. What analytical strategies resolve contradictions in reported solubility and stability data for this compound?

Methodological Answer:

  • Dynamic Light Scattering (DLS) : Assess aggregation states in aqueous solutions (1–10 mM). Discrepancies may arise from impurities or isomerization (e.g., cis/trans sulphonatosuccinate) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Hydrolysis of the ester bond (pH-dependent) is a common instability pathway .
  • Cross-Validation : Compare data from multiple labs using standardized protocols (e.g., OECD Test Guidelines for surfactants) .

Q. Structural and Computational Research

Q. How can researchers model the interaction of this surfactant with lipid bilayers or proteins?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use force fields (e.g., CHARMM36) to simulate surfactant insertion into dipalmitoylphosphatidylcholine (DPPC) bilayers. Focus on hydrophobic octadecyl chain penetration and sulfonate group hydration .
  • Free Energy Calculations : Apply umbrella sampling to determine binding affinities for serum albumin (e.g., BSA), relevant for drug delivery applications .

Q. What crystallographic challenges arise when analyzing this compound, and how are they mitigated?

Methodological Answer:

  • Crystal Growth : Slow vapor diffusion (e.g., ethanol/water) promotes single-crystal formation. The compound’s amphiphilicity often leads to twinning; use SHELXD for phase refinement .
  • Thermal Motion : Address high thermal parameters (B-factors) in the octadecyl chain via low-temperature (100 K) data collection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.